molecular formula C12H13N3O2 B103272 Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 16078-71-0

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B103272
CAS RN: 16078-71-0
M. Wt: 231.25 g/mol
InChI Key: AYJIUOZKKTUKKD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The papers provided discuss various aspects of this compound, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate derivatives is often achieved through multi-step reactions involving the formation of pyrazole rings. For instance, one effective route for the direct synthesis of substituted pyrazole is described through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Another paper reports the synthesis of related compounds via a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile . Additionally, the synthesis of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate has been achieved through total synthesis and subsequent reaction with acetic anhydride .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . The crystal structure is typically stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking . Theoretical calculations, including DFT, are used to optimize the structure parameters and compare them with experimental data .

Chemical Reactions Analysis

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate derivatives undergo various chemical reactions. For example, the newly synthesized ethyl 3-amino-5-phenylpyrazole-4-carboxylate can be diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . Another study describes the abnormal Beckmann rearrangement and further reactions leading to the synthesis of pyrazolopyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using a range of techniques. High-performance liquid chromatography (HPLC), X-ray diffraction, Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to study the compounds' properties . The solubility, stability, and intermolecular interactions within the crystal lattice are important factors that influence the physical properties . The chemical properties, such as reactivity and selectivity in reactions, are influenced by the substituents on the pyrazole ring and the reaction conditions .

Scientific Research Applications

Synthesis and Pharmacological Investigation

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate derivatives demonstrate significant potential in pharmacology. For instance, a study by Gokulan et al. (2012) explored the synthesis of related compounds, revealing their analgesic and anti-inflammatory activities. These derivatives show promise for further development into novel analgesic and anti-inflammatory agents.

Auxin Activities in Agriculture

In the agricultural sector, derivatives of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate have been synthesized and studied for their auxin activities. Yue et al. (2010) conducted a study focusing on these compounds' influence on wheat growth, suggesting potential applications in crop science and plant growth regulation (Yue et al., 2010).

Structural and Spectral Investigations

The compound has been a subject of interest in structural chemistry. Viveka et al. (2016) investigated a similar derivative, providing insights into its molecular structure and properties. This research contributes to the understanding of pyrazole derivatives in materials science (Viveka et al., 2016).

Corrosion Inhibition

In the field of industrial chemistry, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate derivatives have been studied as corrosion inhibitors. Dohare et al. (2017) demonstrated that certain pyrazole derivatives effectively prevent corrosion in metals, indicating their potential in industrial applications (Dohare et al., 2017).

Chemical Synthesis and Reactions

The compound has been central in various chemical syntheses and reactions. Studies like those by Ghozlan et al. (2014) and Milosevic et al. (2015) explored its utility in synthesizing new chemical entities, highlighting its role as a versatile precursor in organic synthesis (Ghozlan et al., 2014; Milosevic et al., 2015).

properties

IUPAC Name

ethyl 5-amino-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJIUOZKKTUKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073406
Record name 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

CAS RN

16078-71-0
Record name 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester
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Record name Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
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Record name 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester
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Record name Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
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Record name Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate
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Synthesis routes and methods

Procedure details

A solution of 31.9 g of phenylhydrazine and 50.0 g of ethyl (ethoxymethylene)cyanoacetate (both reactants were obtained from Aldrich Chemical Company, Milwaukee, Wis.) disssolved in 500 ml of ethanol was refluxed for 6 hours. The mixture was allowed to stand for approximately 48 hours and was refluxed for an additional 8 hours. The reaction mixture was poured into ice water and the precipitated solid was collected by filtration. The solid was recrystallized from ethanol to afford 38.0 g of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Yield 44%. mp=101°-103° C.
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
IF Santos, GP Guedes, LA Mercante… - Journal of Molecular …, 2012 - Elsevier
… the ligands (L1 = 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, L2 = 5-amino-1-(4’metoxiphenyl)-1H-pyrazole-4-carbonitrile and L3 = Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate…
Number of citations: 18 www.sciencedirect.com
MSA El-Gaby, MM Ghorab, ZH Ismail… - Medicinal Chemistry …, 2018 - Springer
… Ethyl-5-amino-1-phenyl-1H-pyrazole-4-carboxylate was condensed with isothiocyanate derivative 2 to yield thiourea derivative 17 on the basis of analytical and spectral data. Mass …
Number of citations: 24 link.springer.com
A Rahmouni, A Romdhane… - Mediterranean …, 2014 - medjchem-v3.azurewebsites.net
Various α-fonctionalized iminoethers 2 were easily prepared from ethyl 5-amino-3-substituted-1-phenyl-1H-pyrazole-4-carboxylate 1. The reaction of iminoethers 2 with ammonia …
Number of citations: 6 medjchem-v3.azurewebsites.net
AY Hassan, A Abdel‐Aziem… - Journal of Heterocyclic …, 2020 - Wiley Online Library
… The starting compound, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate 33 was utilized … through refluxing ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with thiocarbohydrazide …
Number of citations: 4 onlinelibrary.wiley.com
DS Barak, DJ Dahatonde… - Asian Journal of Organic …, 2022 - Wiley Online Library
… Initially, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate 1 a was treated with alkynes 2 a–f and t-BuONO in MeCN for 20 min to readily access the corresponding products 3 aa–3 af …
Number of citations: 4 onlinelibrary.wiley.com
D Raffa, A D'Anneo, F Plescia, G Daidone… - Bioorganic …, 2019 - Elsevier
… Equimolar amounts of 4-nitrobenzoyl chloride 20 (3 mmol, 0.56 g) and ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate 21a or ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-…
Number of citations: 7 www.sciencedirect.com
AY Hassan, MA Mohamed, A Abdel-Aziem… - Polycyclic Aromatic …, 2020 - Taylor & Francis
… However compound 17 was accomplished from the reaction of ethyl-5-amino-1-phenyl-1H-pyrazole-4-carboxylateCitation 18 and pyrazolo[3,4-b]pyridine-6(1H)-one 16 in the presence …
Number of citations: 9 www.tandfonline.com
S Cascioferro, B Maggio, D Raffa, MV Raimondi… - European Journal of …, 2016 - Elsevier
The ability of several N-phenyl-1H-pyrazole-4-carboxamide derivatives and other pyrazoles opportunely modified at the positions 3, 4 and 5, to reduce the formation of the biofilm in …
Number of citations: 24 www.sciencedirect.com
YJ Heo, MK Jeon - Tetrahedron, 2017 - Elsevier
… To ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2a, 1.60 g, 6.92 mmol) in 4 N HCl in 1,4-dioxane (35 mL) at room temperature was added methyl cyanoformate (1.77 g, 20.8 …
Number of citations: 7 www.sciencedirect.com
TB Silva, AMR Bernardino, GF Maria de Lourdes… - Bioorganic & medicinal …, 2016 - Elsevier
… Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (13) could easily be prepared in 80% … derivative ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (13) with phosphoric acid (85%). …
Number of citations: 35 www.sciencedirect.com

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